molecular formula C20H22F2N2O4S B2828605 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide CAS No. 921992-47-4

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide

Cat. No. B2828605
CAS RN: 921992-47-4
M. Wt: 424.46
InChI Key: BPWVXSTVYXGZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H22F2N2O4S and its molecular weight is 424.46. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Research into sulfonamide-based compounds, such as the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides, reveals their potential as inhibitors of human carbonic anhydrases, which are relevant in therapeutic contexts. These compounds demonstrate strong inhibition of these enzymes, which are important for various physiological functions, including respiration and the regulation of pH in tissues (Sapegin et al., 2018).

Photosensitizers for Photodynamic Therapy

Studies on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups indicate their high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment. The photophysical and photochemical properties of these compounds underline their utility as Type II photosensitizers (Pişkin et al., 2020).

Heterocyclic Compound Synthesis

Research into the synthesis and photophysical properties of compounds with [1,4]oxazepine structures, such as dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, demonstrates the development of novel heterocyclic compounds with potential applications in materials science due to their strong blue emission properties (Petrovskii et al., 2017).

Antimicrobial and Anticancer Activities

The synthesis and bio-evaluation of quinazoline sulfonamide derivatives highlight the antimicrobial and anticancer potential of sulfonamide-based compounds. These findings suggest applications in developing new therapeutic agents against bacterial infections and cancer (Kumar et al., 2018).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O4S/c1-4-9-24-16-7-6-14(11-17(16)28-12-20(2,3)19(24)25)23-29(26,27)18-8-5-13(21)10-15(18)22/h5-8,10-11,23H,4,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWVXSTVYXGZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide

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